molecular formula C31H34O5 B13146168 4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoicacid

4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoicacid

Cat. No.: B13146168
M. Wt: 486.6 g/mol
InChI Key: PYAYNPCMTTVBFP-UHFFFAOYSA-N
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Description

4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoic acid: , often referred to as AMNB , is a synthetic organic compound. Its intricate structure combines an adamantane core, a naphthalene ring, and a benzoic acid moiety. Let’s break it down:

    Adamantane: A rigid, cage-like hydrocarbon consisting of four fused cyclohexane rings. It imparts steric bulk and stability to AMNB.

    Naphthalene: A bicyclic aromatic hydrocarbon with two fused benzene rings. The naphthalene portion contributes to AMNB’s aromatic character.

    Benzoic acid: A carboxylic acid group attached to the naphthalene ring. This acidic functionality allows for various chemical reactions.

Preparation Methods

Synthetic Routes::

    Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce the naphthalene ring via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).

    Naphthalene Functionalization: Synthesize the naphthalene derivative by reacting naphthalene with a suitable reagent (e.g., acylation or alkylation).

    Benzoic Acid Attachment: Finally, couple the naphthalene derivative with benzoic acid using standard coupling reactions (e.g., amide bond formation).

Industrial Production:: AMNB is not produced on a large scale due to its specialized applications. research laboratories synthesize it for targeted studies.

Chemical Reactions Analysis

AMNB undergoes several reactions:

    Oxidation: Oxidation of the benzoic acid group yields the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the naphthalene ring can lead to tetrahydro derivatives.

    Substitution: Nucleophilic aromatic substitution (e.g., halogenation) occurs at the naphthalene ring.

    Major Products: These reactions yield various AMNB derivatives, each with distinct properties.

Scientific Research Applications

AMNB finds applications in diverse fields:

    Medicine: Potential anti-inflammatory and analgesic properties due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).

    Chemistry: Used as a building block for designing novel ligands and catalysts.

    Biology: Investigated for its interactions with cellular receptors and enzymes.

    Industry: Employed in OLEDs (organic light-emitting diodes) and other optoelectronic devices.

Mechanism of Action

AMNB’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

AMNB stands out due to its unique combination of adamantane, naphthalene, and benzoic acid moieties. Similar compounds include:

    Naphthoic acids: Lack the adamantane core.

    Adamantane derivatives: Lack the naphthalene ring.

    Benzoic acid derivatives: Lack both adamantane and naphthalene components.

Properties

Molecular Formula

C31H34O5

Molecular Weight

486.6 g/mol

IUPAC Name

4-[6-(1-adamantyl)-7-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-27-13-25(23-2-4-24(5-3-23)30(32)33)6-7-26(27)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)

InChI Key

PYAYNPCMTTVBFP-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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